molecular formula C12H16N2O6 B2510932 1,2-Dinitro-4,5-dipropoxybenzene CAS No. 33332-61-5

1,2-Dinitro-4,5-dipropoxybenzene

Cat. No. B2510932
CAS RN: 33332-61-5
M. Wt: 284.268
InChI Key: UJDGWRRYNYHJJD-UHFFFAOYSA-N
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Description

1,2-Dinitro-4,5-dipropoxybenzene is a chemical compound that belongs to a broader class of nitrobenzene derivatives. These compounds are characterized by the presence of nitro groups (-NO2) attached to a benzene ring, which is a common structure in various organic compounds with diverse applications ranging from pharmaceuticals to materials science.

Synthesis Analysis

The synthesis of nitrobenzene derivatives, such as 1-bromo-2,4-dinitrobenzene, involves nitration reactions that introduce nitro groups into the benzene ring. This process typically uses nitric acid and other reagents to achieve the desired substitution pattern on the benzene ring . The synthesis of this compound specifically has not been detailed in the provided papers, but it can be inferred that similar nitration methods could be applied, followed by alkoxylation to introduce the propoxy groups.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite diverse, as seen in the structural studies of 1-polymethyleneimino-2,4-dinitrobenzenes . The crystal structure of a related compound, 1-(cis-2',6'-dimethylpiperidin-1'-yl)-2,4-dinitrobenzene, shows a slight boat conformation of the phenyl ring and significant twisting of the amino and o-nitro groups from the plane of the ring . For this compound, the crystal structure is dominated by planar hexamers formed by bifurcated alkoxy sp-C-H...O,O' interactions .

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions, including interactions with other molecules to form complexes or undergoing intramolecular cross-linkage. For example, 3,5-dinitrobenzoic acid forms a 2:1 molecular complex with 1,4-diiodobenzene through iodo-nitro interactions . Similarly, 1,5-difluoro-2,4-dinitrobenzene can introduce cross-linkages in proteins, affecting their activity . These reactions highlight the reactivity of nitro groups and their potential to form structurally interesting and functionally significant derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the nonplanar conjugated compounds with aggregation-induced emission properties show different photoluminescence efficiencies based on their molecular packing and intermolecular interactions . The presence of nitro and alkoxy groups in compounds like this compound can affect their solubility, melting points, and reactivity, which are crucial for their applications in various fields .

Scientific Research Applications

Regioselectivity in Synthesis

1,2-Dinitro-4,5-dipropoxybenzene is noted for its unique regioselectivity in the nitration of dialkoxybenzenes, making it a significant precursor for Schiff base macrocycles and other molecules. The regioselectivity of this compound is influenced by the symmetry of the Highest Occupied Molecular Orbital (HOMO) and solvation effects, which can be altered depending on the solvent environment. This understanding aids in controlling the selectivity of the nitration reaction (Shopsowitz, Lelj, & MacLachlan, 2011).

Molecular Polarizability

The study of molecular polarizability, specifically the dipole moments and Molar Kerr constants of dinitrobenzenes, including this compound, provides insights into the configurations of these molecules in a dissolved state. For 1,2-dinitrobenzene, significant rotation of nitro-groups from coplanarity with the benzene ring is observed (Calderbank, Fèvre, & Ritchie, 1968).

Electrochemically Controlled Hydrogen Bonding

This compound demonstrates the potential for electrochemically controlled hydrogen bonding. This compound shows significant shifts in reduction potential when interacting with 1,3-diphenylurea, indicating strong hydrogen bonding to the dianions. Such insights are crucial for understanding redox-dependent molecular interactions (Chan-Leonor, Martin, & Smith, 2005).

Optical Spectra of Radical Anions

The optical spectra of dinitroaromatic radical anions, including 1,2-dinitrobenzene, are key to understanding delocalized charge distribution in these molecules. These findings have implications for the accurate estimation of electronic couplings in delocalized intervalence compounds (Nelsen, Weaver, Zink, & Telo, 2005).

Crystallographic Diversity

The crystal structures of this compound and its derivatives exhibit significant diversity due to subtle changes in molecular structure. These variations impact the formation of molecular chains and intermolecular interactions, demonstrating the compound's versatility in forming different crystallographic patterns (Oburn & Bosch, 2017).

Mechanism of Action

The mechanism of action for “1,2-Dinitro-4,5-dipropoxybenzene” is not clear from the available information. Dinitro compounds can have various effects depending on their structure and the context in which they are used .

properties

IUPAC Name

1,2-dinitro-4,5-dipropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-3-5-19-11-7-9(13(15)16)10(14(17)18)8-12(11)20-6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGWRRYNYHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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